Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1354911-18-4
VCID: VC0174388
InChI: InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H
SMILES: C1CCN2CCNCC2C1.Cl.Cl
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.146

Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

CAS No.: 1354911-18-4

Cat. No.: VC0174388

Molecular Formula: C8H18Cl2N2

Molecular Weight: 213.146

* For research use only. Not for human or veterinary use.

Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride - 1354911-18-4

Specification

CAS No. 1354911-18-4
Molecular Formula C8H18Cl2N2
Molecular Weight 213.146
IUPAC Name 2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride
Standard InChI InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H
Standard InChI Key QZVLTIYFENRBIK-UHFFFAOYSA-N
SMILES C1CCN2CCNCC2C1.Cl.Cl

Introduction

Chemical Properties and Structure

Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is characterized by its unique bicyclic structure, consisting of a pyridine ring fused with a pyrazine ring system. The compound features two chlorine atoms and two nitrogen atoms, contributing to its distinctive chemical properties and reactivity. The presence of nitrogen atoms within the structure enhances its reactivity and stability, making it valuable in both chemistry and biological applications.

Basic Physical and Chemical Properties

The detailed physical and chemical properties of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride are summarized in Table 1.

PropertyValue
Molecular FormulaC₈H₁₈Cl₂N₂
Molecular Weight213.15 g/mol
CAS Numbers634922-12-6 (R-isomer), 1354911-18-4, 113570-68-6
IUPAC Name(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride (R-isomer)
Exact Mass212.08500
PSA15.27000
LogP2.31480
StateSolid

Table 1: Physical and chemical properties of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

The compound's bicyclic structure provides a rigid framework that facilitates precise interactions with biological targets. The dihydrochloride salt form enhances its solubility in aqueous solutions, an important consideration for pharmaceutical applications and biological testing.

Stereochemistry and Isomeric Forms

The stereochemistry of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride plays a crucial role in determining its biological activity and chemical reactivity. The compound exists in different stereoisomeric forms, including the (R)-isomer and (S)-isomer, each with potentially distinct pharmacological profiles.

R-Isomer Characteristics

The (R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride isomer has been more extensively documented and studied. This stereoisomer is characterized by a specific configuration at the chiral center, influencing its three-dimensional structure and potential interactions with biological targets . Its standard InChI key is QZVLTIYFENRBIK-YCBDHFTFSA-N, and its isomeric SMILES notation is C1CCN2CCNC[C@H]2C1.Cl.Cl, indicating the specific stereochemistry at the chiral center.

Comparative Stereochemistry

The stereochemistry of these compounds significantly influences their biological activities and interactions with biological targets. Research has indicated that the (S)-isomer exhibits different pharmacological profiles compared to its (R) counterpart, highlighting the importance of stereochemical considerations in drug development using this scaffold.

Pharmaceutical Applications and Development

Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride serves as a valuable building block in pharmaceutical research and development. Its unique structure makes it particularly useful as a scaffold for creating compounds with specific pharmacological properties.

Drug Discovery Applications

In pharmaceutical research, this compound has been utilized in the development of:

  • Mu-opioid receptor antagonists, where derivatives have shown high affinity and potent antagonist activity

  • Novel pharmacologically active derivatives with various substitution patterns, particularly 2,7-substituted derivatives

  • Compounds with potential applications in neurological and addictive disorders

Structure-Activity Relationship Studies

The bicyclic structure of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride provides a rigid template that facilitates structure-activity relationship studies. Researchers have explored various substitutions on this core structure to optimize biological activity and selectivity. For example, a study on mu-opioid receptor antagonists revealed that replacing an octahydroquinolizine template with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold resulted in improved binding selectivity profiles .

Synthesis and Chemical Modifications

The synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride typically involves multi-step processes that can be tailored to introduce specific functional groups, enhancing its utility in various research fields.

Common Reaction Types

Table 2 outlines common reaction types that Octahydro-1H-pyrido[1,2-a]pyrazine and its derivatives can undergo.

Reaction TypeReagents UsedConditions
OxidationHydrogen peroxideAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAlkyl halidesPresence of sodium hydride

Table 2: Common reaction types for Octahydro-1H-pyrido[1,2-a]pyrazine derivatives

Chemical Modifications

The unique bicyclic structure of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride allows for diverse chemical modifications. These modifications can be crucial in optimizing its pharmacological properties for specific applications. Common modification sites include:

  • Substitutions at the 2 and 7 positions, which have been explored for various pharmacological activities

  • Modifications that can alter lipophilicity, solubility, and receptor binding characteristics

  • Introduction of functional groups that can enhance stability or target specificity

Related Compounds and Structural Similarities

Several compounds share structural similarities with Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, offering insights into structure-activity relationships and potential applications.

Structurally Similar Compounds

Table 3 presents compounds that share structural similarities with Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride.

Compound NameStructure TypeUnique Features
Octahydropyrrolo[1,2-a]pyrazine dihydrochlorideBicyclic structureExhibits neurotoxic properties affecting serotonin receptors
1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine derivativesPartially unsaturated bicyclic structureInvestigated as HIV integrase inhibitors
2,7-substituted octahydro-1H-pyrido[1,2-a]pyrazine derivativesSubstituted bicyclic structureVarious pharmacological activities depending on substitution patterns

Table 3: Compounds with structural similarities to Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

Free Base Form

The parent compound without the hydrochloride salt, Octahydro-1H-pyrido[1,2-a]pyrazine (C8H16N2), is also significant in research. This free base form, also known as 1,4-diazabicyclo[4.4.0]decane, has the CAS number 4430-75-5 and serves as the core structure for various derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator